molecular formula C10H10BrF3 B2464767 1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE CAS No. 165803-43-0

1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE

Cat. No.: B2464767
CAS No.: 165803-43-0
M. Wt: 267.089
InChI Key: BGMUGPHUUNTEEJ-UHFFFAOYSA-N
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Description

1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE is a useful research compound. Its molecular formula is C10H10BrF3 and its molecular weight is 267.089. The purity is usually 95%.
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Scientific Research Applications

  • Reagent-Modulated Site Selectivities : The study by Mongin, Desponds, and Schlosser (1996) explores the metalation of halobenzotrifluorides, including bromo(trifluoromethyl)benzenes, highlighting their utility in achieving positional selectivity in chemical reactions (Mongin, Desponds, & Schlosser, 1996).

  • Versatile Starting Material for Organometallic Synthesis : Porwisiak and Schlosser (1996) discuss the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for creating organometallic compounds, demonstrating its versatility in synthetic chemistry (Porwisiak & Schlosser, 1996).

  • Formation of Ethynylferrocene Compounds : Fink et al. (1997) synthesized and characterized new compounds involving 1,3,5-Tribromobenzene, including its ethynylferrocene derivatives, revealing its potential in creating complex organometallic structures (Fink et al., 1997).

  • Aryne Route to Naphthalenes : Schlosser and Castagnetti (2001) explored the generation of 1,2-dehydro-(trifluoromethoxy)benzenes from bromo(trifluoromethoxy)benzene, paving the way for the synthesis of functionalized naphthalenes (Schlosser & Castagnetti, 2001).

  • Synthesis of Fluorine-Containing Polyethers : Fitch et al. (2003) demonstrated the synthesis of fluorine-containing polyethers using highly fluorinated monomers derived from bromo(trifluoromethyl)benzenes, contributing to the field of polymer chemistry (Fitch et al., 2003).

  • Trifluoromethylation of Arenes and Heteroarenes : Mejía and Togni (2012) explored the trifluoromethylation of aromatic compounds using hypervalent iodine reagents, indicating the role of trifluoromethyl groups in modifying chemical properties (Mejía & Togni, 2012).

Properties

IUPAC Name

1-(3-bromopropyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c11-7-3-5-8-4-1-2-6-9(8)10(12,13)14/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMUGPHUUNTEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 24-1 (5.07 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (7.24 g) and N-bromosuccinimide (4.86 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 4.5 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (5.32 g) as a colorless oil.
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step Two
Quantity
4.86 g
Type
reactant
Reaction Step Two

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